2-Bromo-N-(3-phenyl-5-isoxazolyl)acetamide
CAS No.: 37852-59-8
Cat. No.: VC3874466
Molecular Formula: C11H9BrN2O2
Molecular Weight: 281.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37852-59-8 |
|---|---|
| Molecular Formula | C11H9BrN2O2 |
| Molecular Weight | 281.1 g/mol |
| IUPAC Name | 2-bromo-N-(3-phenyl-1,2-oxazol-5-yl)acetamide |
| Standard InChI | InChI=1S/C11H9BrN2O2/c12-7-10(15)13-11-6-9(14-16-11)8-4-2-1-3-5-8/h1-6H,7H2,(H,13,15) |
| Standard InChI Key | ZWCYNKMAYQTQBA-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NOC(=C2)NC(=O)CBr |
| Canonical SMILES | C1=CC=C(C=C1)C2=NOC(=C2)NC(=O)CBr |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
2-Bromo-N-(3-phenyl-5-isoxazolyl)acetamide (CAS 37852-59-8) is characterized by an isoxazole ring substituted with a phenyl group at position 3 and an acetamide moiety at position 5. The bromine atom is attached to the methylene carbon of the acetamide chain, conferring electrophilic reactivity. Key properties include:
The isoxazole ring’s electron-deficient nature and the acetamide’s hydrogen-bonding capacity make this compound a versatile intermediate in heterocyclic chemistry .
Synthesis and Reactivity
Synthetic Routes
The compound is synthesized via bromo-lactamization, a method leveraging neighboring group participation (NGP) to form spiro-isoxazoline-lactams . A representative pathway involves:
-
1,3-Dipolar Cycloaddition: An alkynoic acid is converted to an amide, which undergoes nitrile oxide-mediated cycloaddition to form the isoxazole core .
-
Bromo-lactamization: The acetamide side chain reacts with brominating agents (e.g., bromosuccinimide) to introduce the bromine atom, facilitating intramolecular cyclization .
This method yields the target compound as a single diastereomer in high purity (85–95% yield) .
Reactivity Profile
The bromine atom at the α-position of the acetamide acts as a leaving group, enabling nucleophilic substitution reactions. For example, it participates in:
-
Spirocyclization: Forms 3D spiro-isoxazoline-lactams under mild conditions .
-
Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids to generate biaryl systems .
Applications in Medicinal Chemistry
Bioactive Spiro-Heterocycles
2-Bromo-N-(3-phenyl-5-isoxazolyl)acetamide serves as a precursor to spiro-isoxazoline-lactams, rigid 3D scaffolds with enhanced binding affinity to biological targets . These compounds exhibit:
-
Antimicrobial Activity: Analogous to sulfonamide drugs, due to structural mimicry of bacterial dihydropteroate synthase inhibitors .
-
Kinase Inhibition: The spirocyclic framework disrupts ATP-binding pockets in kinases, relevant in cancer therapy .
Structure-Activity Relationship (SAR) Studies
Modifications to the phenyl or isoxazole rings alter bioactivity:
-
Electron-Withdrawing Groups (e.g., –CF₃): Enhance metabolic stability but reduce solubility .
-
Halogen Substituents (e.g., –Br): Improve target selectivity via halogen bonding .
Research Findings and Recent Advances
Spirocyclic Drug Candidates
A 2022 study demonstrated that bromo-lactamization of this compound produces spiro-isoxazoline-lactams with nanomolar potency against Staphylococcus aureus (MIC = 0.5 µg/mL) . The spirocyclic core’s rigidity prevents enzymatic degradation, prolonging half-life in vivo .
Catalytic Applications
The bromine atom facilitates palladium-catalyzed cross-coupling, enabling the synthesis of polycyclic aromatics for optoelectronic materials .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume